![molecular formula C14H21NO3 B2661040 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 2305354-71-4](/img/structure/B2661040.png)
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as PAC or PAC-1 and belongs to the class of spirocyclic compounds.5]undecane-9-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the programmed cell death pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells. The mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has several biochemical and physiological effects. In cancer cells, PAC-1 induces apoptosis, leading to the death of cancer cells. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. PAC-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid in lab experiments include its unique mechanism of action, potential applications in cancer research, and anti-inflammatory effects. However, there are also limitations to using PAC-1 in lab experiments. PAC-1 has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of PAC-1 has not been extensively studied, making it important to exercise caution when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. One potential direction is to study the toxicity of PAC-1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to optimize the synthesis method of PAC-1 to increase yields and reduce costs. Another potential direction is to study the potential applications of PAC-1 in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a unique chemical compound that has potential applications in scientific research, particularly in cancer research. The synthesis method has been optimized to produce high yields of the final product, and the mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents. While there are limitations to using PAC-1 in lab experiments, further research is needed to explore its potential applications in other diseases and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves several steps. The first step involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 3-bromoprop-2-enoyl chloride to form an intermediate product. The intermediate product is then reacted with 1,3-cyclohexanedione to form the final product, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. The synthesis method has been optimized to produce high yields of the final product.
Aplicaciones Científicas De Investigación
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in cancer research. PAC-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
3-prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-12(16)15-9-7-14(8-10-15)5-3-11(4-6-14)13(17)18/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOALCWPHJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


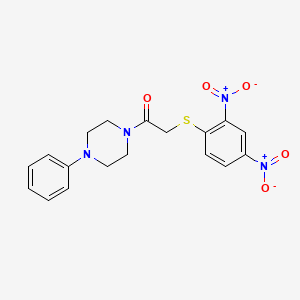

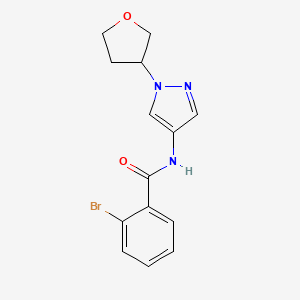
![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2660965.png)
![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)
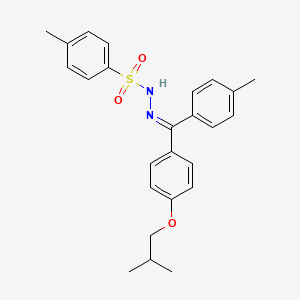
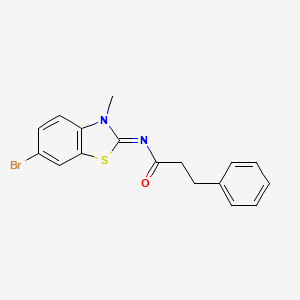
![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)
![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2660977.png)
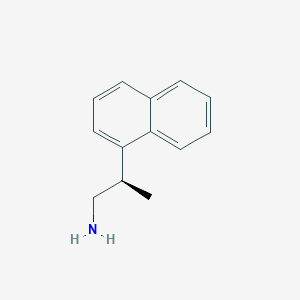
![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2660980.png)